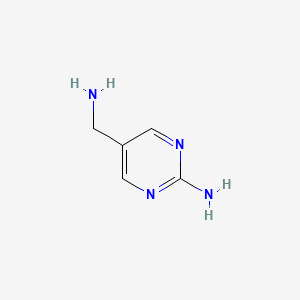

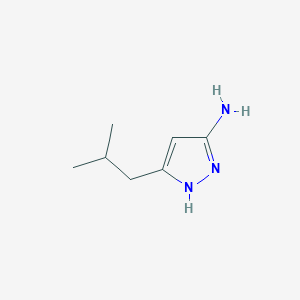

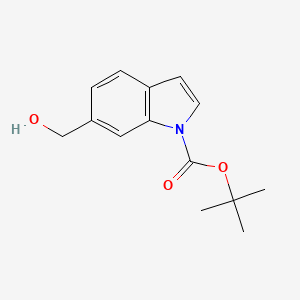

![molecular formula C7H4N2O2S B1290462 [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid CAS No. 857969-93-8](/img/structure/B1290462.png)

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid

Übersicht

Beschreibung

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position

Wirkmechanismus

Target of Action

The primary target of “[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid” is the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation . It has been proven to be an important target for tumor-targeted therapy .

Mode of Action

“this compound” interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound shows potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm . The structure−activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

The compound affects the PI3K signaling pathway . This pathway plays a crucial role in cell growth, survival, proliferation, and differentiation . By inhibiting PI3K, the compound can potentially disrupt these cellular processes, which is particularly relevant in the context of cancer therapy .

Result of Action

The result of the action of “this compound” is the inhibition of PI3K, leading to potential disruption of cell growth, survival, proliferation, and differentiation . This makes it a potential candidate for cancer therapy .

Biochemische Analyse

Biochemical Properties

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, survival, and proliferation . The inhibition of PI3K by this compound disrupts the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound interacts with other biomolecules such as G-protein coupled receptors and cyclic adenosine monophosphate phosphodiesterases, further modulating cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting key signaling pathways such as PI3K/AKT . It also affects gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as AKT . This inhibition leads to the disruption of the PI3K/AKT signaling pathway, resulting in reduced cell survival and increased apoptosis . Additionally, this compound can modulate the activity of other enzymes and receptors, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure may also result in adaptive cellular responses, such as the upregulation of compensatory signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These interactions highlight the complex role of this compound in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its activity and effectiveness . For instance, its accumulation in the nucleus can enhance its ability to modulate gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Additionally, this compound can be localized to other organelles, such as mitochondria, where it can influence cellular metabolism and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid typically involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method yields the desired compound in reasonable quantities. Another approach involves the preparation of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues in seven steps from commercially available substances .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole and pyridine rings.

Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Wissenschaftliche Forschungsanwendungen

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a scaffold for designing biologically active molecules, particularly those targeting enzymes and receptors.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolo[3,2-a]benzimidazole: This compound has a similar thiazole ring but is fused to a benzimidazole ring instead of a pyridine ring.

2-Substituted thiazolo[4,5-b]pyridines: These compounds have similar structures but differ in the substitution pattern on the thiazole and pyridine rings.

Uniqueness

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is unique due to its specific fusion of the thiazole and pyridine rings and the presence of a carboxylic acid group.

Eigenschaften

IUPAC Name |

[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-2-1-3-8-5(4)12-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTHXIAIFQXDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630976 | |

| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857969-93-8 | |

| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

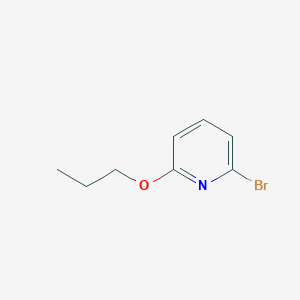

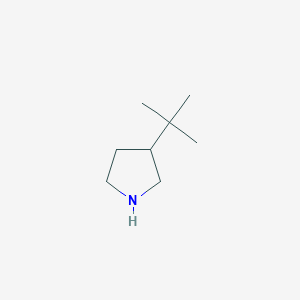

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

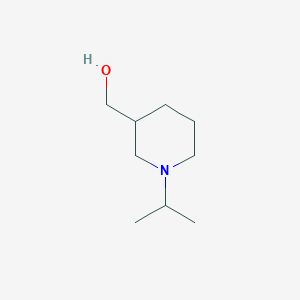

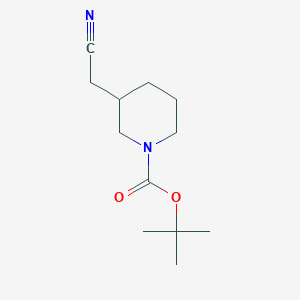

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)

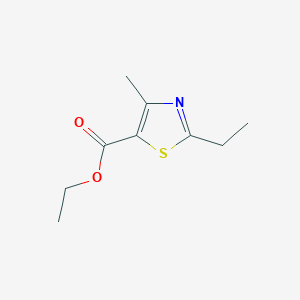

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)